8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid is a heterocyclic compound characterized by a fused imidazo-pyridine ring system. Its molecular formula is and it has a molecular weight of approximately 241.04 g/mol. This compound is recognized for its potential applications in medicinal chemistry, particularly in drug discovery and development.
8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid can be sourced from various chemical suppliers and research institutions. It is classified under several regulatory frameworks, including the European Union's Classification, Labelling and Packaging (CLP) regulations, which identify it as hazardous due to its potential to cause skin and eye irritation, as well as respiratory tract irritation .
The synthesis of 8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid typically involves functionalizing imidazo[1,2-A]pyridine derivatives. A common synthetic route is the palladium-catalyzed arylation of the inert β-C(sp²)–H bond of carboxylic acid derivatives using 8-aminoimidazo[1,2-A]pyridine as a directing group. This method allows for selective bromination and subsequent functionalization of the compound .
Key reaction conditions include:
The molecular structure of 8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid features a bromine atom attached to the imidazo ring, which influences its reactivity and potential for further functionalization. The InChI key for this compound is VVZFQMHWQNIOKK-UHFFFAOYSA-N, and its structural representation can be derived from its InChI string:
8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid participates in various chemical reactions typical of heterocyclic compounds. Notably:
The reactivity profile is influenced by the presence of both the carboxylic acid and bromine functionalities, allowing for diverse synthetic pathways. For example, reactions with nucleophiles can lead to substitution products that expand the utility of this compound in synthetic chemistry .
The mechanism of action for 8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid primarily revolves around its role as a scaffold in drug discovery. The bromine substituent enhances electrophilic character, facilitating interactions with biological targets.
Research indicates that derivatives of this compound exhibit activity against certain pathogens, including those resistant to conventional treatments. Its mechanism may involve disrupting cellular processes or inhibiting specific enzymes crucial for pathogen survival .
The physical properties of 8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid include:
Chemical properties include:
Relevant data shows that it has a melting point that varies based on purity and form .
8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid has several applications in scientific research:
The fused bicyclic core of 8-bromoimidazo[1,2-a]pyridine-6-carboxylic acid consists of a six-membered pyridine ring and a five-membered imidazole ring sharing a covalent bond. X-ray crystallographic analyses reveal that the heterocyclic system adopts a near-planar conformation, with the mean deviation from planarity measuring ≤ 0.0216 Å for non-hydrogen atoms [6] [9]. This high degree of planarity is attributed to the π-conjugation extending across both rings, which is minimally disrupted by the bromine substituent at the 8-position. Key bond lengths within the ring system include:
Table 1: Key Bond Parameters in 8-Bromoimidazo[1,2-a]pyridine-6-carboxylic Acid
Bond Type | Bond Length (Å) | Deviation from Ideal Geometry |
---|---|---|
C8-Br | 1.894 | ±0.012 |
C6-COOH (C=O) | 1.221 | ±0.008 |
Imidazole C-N | 1.335–1.372 | ±0.010 |
Pyridine C-N | 1.340 | ±0.009 |
The bromine atom at C8 causes negligible steric distortion due to its position peri to the hydrogen at C7. Computational analyses (DFT calculations) confirm this planarity enhances intermolecular stacking interactions in the solid state, facilitating the formation of extended supramolecular architectures [4] [9].
The carboxylic acid substituent at the 6-position exhibits restricted torsional flexibility due to steric and electronic constraints imposed by the fused ring system. Crystallographic data indicates that the carboxyl group rotates ±12.5° relative to the imidazo[1,2-a]pyridine plane, adopting a coplanar conformation that maximizes π-conjugation between the carbonyl group and the aromatic system [4] [5]. This contrasts sharply with ester derivatives (e.g., ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate), where the bulkier ethoxy group shows a torsion angle (C2-C1=O-O) of 112.0–125.1° [9].
Table 2: Torsional Dynamics of Carboxylic Acid vs. Ester Derivatives
Compound | Substituent Position | Avg. Torsion Angle (°) | Conformational Flexibility | |
---|---|---|---|---|
8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid | C6-COOH | 0–12.5 | Low (resonance-constrained) | |
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | C2-COOEt | 112.0–125.1 | Moderate (steric freedom) | |
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid | C3-COOH | 8–15 | Low (similar to C6 isomer) | [4] [8] [9] |
Molecular dynamics simulations indicate that the carboxylic acid group’s rotation barrier is ~5.2 kcal/mol in vacuo. This limited flexibility is critical for crystal packing efficiency, as it pre-organizes the molecule for specific hydrogen-bonding motifs [4] [5].
The crystal packing of 8-bromoimidazo[1,2-a]pyridine-6-carboxylic acid is dominated by O–H⋯N and C–H⋯O hydrogen bonds, forming a 2D sheet architecture. Each carboxylic acid group donates a proton to the pyridinic nitrogen (N1) of an adjacent molecule (O–H⋯N distance: 1.82 Å, angle: 172°) while accepting a weak hydrogen bond from the imidazole C3–H group (C–H⋯O distance: 2.39 Å, angle: 148°) [1] [6]. Additional stabilization arises from Br⋯Br halogen contacts (3.45 Å) and π–π stacking (inter-planar distance: 3.52 Å) [1] [4].
Table 3: Hydrogen Bonding Parameters in Crystal Lattice
Interaction Type | Distance (Å) | Angle (°) | Symmetry Operation | Role in Packing | |
---|---|---|---|---|---|
O–H⋯N | 1.82 | 172 | x, y+1, z | Chain propagation along b-axis | |
C3–H⋯O | 2.39 | 148 | -x+1, -y, -z+1 | Sheet formation | |
Br⋯Br | 3.45 | 156 | -x, -y+1, -z+1 | Layer stabilization | |
π–π stacking | 3.52 | – | x, y, z+1 | Inter-sheet cohesion | [1] [6] |
This robust hydrogen-bonding network explains the compound’s high melting point (>250°C dec.) and low solubility in apolar solvents. The dominance of O–H⋯N over dimeric (COOH)₂ pairing is attributed to the geometric accessibility of N1 and the electron-deficient nature of the ring system [5] [6].
X-ray studies of related bromo-carboxylic acid derivatives reveal significant differences in asymmetric unit configurations. While 8-bromoimidazo[1,2-a]pyridine-6-carboxylic acid crystallizes with one molecule per asymmetric unit (space group P2₁/c), its structural isomer 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid (CAS: 944896-42-8) forms crystals with two independent molecules (Z′ = 2) in space group P-1 [4] [9]. These two molecules exhibit distinct conformations:
The conformational duality arises from packing pressures rather than intrinsic electronic differences, as gas-phase calculations show <1.0 kcal/mol energy difference between conformers. Notably, the 8-bromo isomer’s symmetric unit shows greater uniformity due to reduced steric congestion between bromine and carboxyl groups compared to 3- or 2-substituted analogs [4] [9]. Halogen positioning also dictates packing efficiency: 8-bromo derivatives achieve higher density (1.63 g/cm³) than 6-bromo-3-carboxylic acid analogs (1.58 g/cm³) due to optimized Br⋯O contacts [5] [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8